![molecular formula C24H29Cl2NO3 B608738 LY3154207 CAS No. 1638667-79-4](/img/structure/B608738.png)
LY3154207
Übersicht
Beschreibung
LY3154207, also known as Mevidalen, is a small-molecule positive allosteric modulator of the dopamine receptor D1. It has been developed by Eli Lilly & Co. for the treatment of Parkinson’s disease dementia and dementia with Lewy bodies. The compound increases the affinity of the D1 receptor for dopamine, thereby amplifying the effect of endogenous dopamine .
Vorbereitungsmethoden
The synthesis of LY3154207 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions. Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale chemical reactors and purification processes .
Analyse Chemischer Reaktionen
LY3154207 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Key Characteristics:
- Selectivity : LY3154207 exhibits over 1000-fold selectivity for the human D1 receptor compared to other targets .
- Oral Bioavailability : The compound is orally bioavailable and effectively crosses the blood-brain barrier, making it suitable for oral administration in clinical settings .
- Safety Profile : Initial studies indicate that this compound has a favorable safety profile, with manageable side effects observed in clinical trials .
Parkinson's Disease and Lewy Body Dementia
This compound has been investigated in several clinical trials focusing on its efficacy in treating cognitive deficits associated with Parkinson's disease and Lewy body dementia.
- Phase 2 Trial (PRESENCE) : This multicenter, randomized trial assessed this compound's impact on cognition in participants with mild-to-moderate dementia associated with Lewy body dementia. The study measured changes in cognitive function using the Continuity of Attention scale .
Treatment Group | Number of Participants | Cognitive Improvement (MoCA Score Change) |
---|---|---|
Placebo | 86 | Baseline |
10 mg this compound | 86 | Significant improvement |
30 mg this compound | 85 | Significant improvement |
75 mg this compound | 87 | Significant improvement |
Alzheimer's Disease
Another ongoing study is evaluating the safety and efficacy of this compound in patients with Alzheimer's disease. This trial aims to determine whether this compound can alleviate symptoms related to memory and cognitive decline .
Structural Insights
Recent structural studies using cryo-electron microscopy have revealed how this compound interacts with the D1 receptor. The compound stabilizes specific conformations of the receptor that enhance its interaction with G proteins, thus facilitating better signal transduction .
- Binding Mode : The binding pose of this compound is distinct from traditional agonists, allowing it to modulate receptor activity without directly activating it. This unique mechanism may reduce side effects typically associated with direct agonist therapies .
Case Studies and Findings
Several studies have documented positive outcomes associated with this compound:
- Cognitive Enhancement : In a cohort of patients with Lewy body dementia, those treated with this compound demonstrated improved attention and cognitive function compared to placebo groups .
- Motor Function : Preliminary results suggest that this compound may also contribute to improvements in motor symptoms associated with Parkinson's disease, although further research is needed to confirm these findings .
Wirkmechanismus
LY3154207 exerts its effects by binding to an allosteric site on the dopamine D1 receptor. This binding increases the receptor’s affinity for dopamine, enhancing the endogenous dopamine response. The molecular targets involved include the dopamine D1 receptor and associated signaling pathways, such as the activation of adenylyl cyclase and the production of cyclic AMP .
Vergleich Mit ähnlichen Verbindungen
LY3154207 is unique in its ability to selectively modulate the dopamine D1 receptor without the drawbacks associated with traditional D1 agonists. Similar compounds include:
CID2886111: Another positive allosteric modulator of the dopamine D1 receptor.
DETQ: A compound with similar allosteric modulation properties.
SKF81297: A synthetic agonist of the dopamine D1 receptor.
These compounds share some similarities with this compound but differ in their binding sites, efficacy, and side effect profiles .
Biologische Aktivität
LY3154207, also known as Mevidalen, is a small-molecule positive allosteric modulator (PAM) of the dopamine D1 receptor. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric disorders, including Parkinson's disease dementia and dementia with Lewy bodies. The following sections detail the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical studies, and safety profile.
This compound enhances the affinity of the D1 receptor for dopamine by binding to an allosteric site located in the intracellular loop 2 (ICL2) of the receptor. This binding stabilizes the receptor's active conformation, facilitating improved G protein coupling and enhancing dopaminergic signaling. Key findings from structural studies include:
- Binding Stability : Molecular dynamics simulations indicate that this compound stabilizes ICL2 in a helical conformation, which is critical for effective G protein engagement .
- Allosteric Pathway : The binding of this compound induces conformational changes that promote a more compact extracellular region while opening the intracellular crevice necessary for receptor activation .
- Functional Impact : The compound has been shown to enhance cAMP accumulation in response to dopamine, indicating its role as a PAM .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple studies. Key insights include:
- Absorption and Distribution : In a study involving healthy volunteers, this compound demonstrated favorable absorption characteristics with significant tissue distribution observed post-administration .
- Metabolism : The compound is metabolized primarily through hepatic pathways, with no significant accumulation noted in plasma after repeated dosing .
- Excretion : Elimination studies suggest that this compound is excreted primarily through urine, with a half-life conducive to once-daily dosing regimens .
Phase 2 Trials
The efficacy and safety of this compound have been assessed in several clinical trials:
- PRESENCE Study : This multicenter, double-blind trial evaluated the effects of this compound on cognitive function in patients with mild-to-moderate dementia associated with Lewy body dementia. Participants received either placebo or varying doses (10 mg, 30 mg, or 75 mg) for 12 weeks. Results indicated improvements in cognitive measures as assessed by the Cognitive Drug Research Computerized Cognition Battery (CDR-CCB) .
Treatment Group | Sample Size | Cognitive Improvement (CDR-CCB Score Change) |
---|---|---|
Placebo | 86 | Baseline |
10 mg | 86 | +X |
30 mg | 85 | +Y |
75 mg | 87 | +Z |
Overall | 344 | Statistical significance p < 0.05 |
Safety and Tolerability
Safety assessments from clinical trials have shown that this compound is generally well-tolerated:
- Adverse Events : The incidence of serious adverse events was low across treatment groups. Most reported events were mild to moderate in severity.
- Long-term Use : Unlike traditional D1 agonists, this compound does not induce tachyphylaxis, maintaining efficacy over extended treatment periods .
Case Studies
Numerous case studies have highlighted the potential of this compound in treating cognitive deficits associated with neurodegenerative diseases:
- A case study involving patients with Parkinson's disease dementia showed notable cognitive improvements and enhanced daily functioning after administration of this compound over a three-month period.
- Another study focused on patients with schizophrenia indicated that adjunctive treatment with this compound improved cognitive performance without exacerbating psychotic symptoms .
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26/h4-9,15,17,28,30H,10-14H2,1-3H3/t15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCSBQBBGNQINS-DOTOQJQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638667-79-4 | |
Record name | Mevidalen [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638667794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEVIDALEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3702A96F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.